molecular formula C7H11N3O2 B12440650 Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate

Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B12440650
M. Wt: 169.18 g/mol
InChI Key: SZLQTUYAWNWGSQ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with methyl groups at positions 4 and 5 and an ethyl ester at position 2. The compound is synthesized via regioselective alkylation or condensation reactions, as demonstrated in related triazole derivatives . Its InChIKey (WZFOUUFLVOFLGH-UHFFFAOYSA-N) and CAS number (1341358-71-1) confirm its identity and commercial availability .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 4,5-dimethyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-4-12-7(11)6-9-8-5(2)10(6)3/h4H2,1-3H3

InChI Key

SZLQTUYAWNWGSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(N1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate can be synthesized through the cyclization of appropriate hydrazides and esters. One common method involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete cyclization and esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes nucleophilic substitution reactions with amines, hydrazines, and alkoxides. For example:

  • Reaction with hydrazine hydrate yields 4,5-dimethyl-4H-1,2,4-triazole-3-carbohydrazide, a precursor for further cyclization or functionalization .

  • Alkoxy exchange with methanol or ethanol under acidic conditions produces methyl or propyl esters, respectively.

Key Conditions:

NucleophileSolventTemperatureYield Range
HydrazineEthanolReflux70–85%
MethanolHCl (cat.)60°C65–78%

Hydrolysis of the Ethyl Ester

The ester group hydrolyzes under acidic or basic conditions to form 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylic acid:

  • Basic hydrolysis (NaOH, H₂O/EtOH) proceeds faster than acidic hydrolysis (H₂SO₄, reflux).

  • The carboxylic acid serves as an intermediate for amide couplings or metal-organic frameworks (MOFs) .

Kinetic Data:

ConditionTime (h)Yield
2M NaOH, 70°C492%
1M H₂SO₄, reflux875%

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms bis-triazole derivatives at 60°C with regioselectivity .

  • Nitrile oxide cycloadditions yield fused triazolo-oxadiazole systems under mild conditions .

Example Reaction:
Triazole+HC C RCu I Triazolo 1 5 a pyridine\text{Triazole}+\text{HC C R}\xrightarrow{\text{Cu I }}\text{Triazolo 1 5 a pyridine}

Coordination with Metal Ions

The triazole nitrogen atoms act as ligands for transition metals, forming stable complexes:

  • Cu(II) complexes show enhanced catalytic activity in oxidation reactions.

  • Fe(III) coordination modifies magnetic properties, relevant for material science.

Stability Constants (log K):

Metal Ionlog K (25°C)
Cu²⁺4.8 ± 0.2
Fe³⁺5.1 ± 0.3

Alkylation and Arylation at the Triazole Ring

The N1 position undergoes alkylation/arylation via SN2 mechanisms:

  • Benzylation (benzyl bromide, K₂CO₃) introduces hydrophobic groups, improving bioactivity .

  • Palladium-catalyzed cross-coupling (Suzuki-Miyaura) attaches aryl groups for pharmaceutical applications .

Optimized Conditions for Benzylation:

ReagentBaseSolventYield
Benzyl bromideK₂CO₃DMF88%

Functionalization via Thiolation

The triazole ring can be modified with sulfur-containing groups:

  • Reaction with Lawesson’s reagent converts carbonyl groups to thiocarbonyls, enabling access to thioamide derivatives .

  • Thiol-ene click chemistry introduces sulfhydryl groups for polymer conjugation .

Scientific Research Applications

Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound can modulate various biological pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate with structurally analogous triazole derivatives, focusing on substituent effects, synthesis efficiency, and biological relevance.

Table 1: Structural and Functional Comparison of Selected Triazole Derivatives

Compound Name Substituents (Positions) Synthesis Yield Key Properties/Bioactivity Reference
This compound 4-Me, 5-Me, 3-COOEt Not explicitly reported Commercial availability; potential scaffold for drug design
Ethyl 1-phenyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate 1-Ph, 5-oxo, 3-COOEt 37% Anticancer, antiviral, antibacterial activity; intramolecular hydrogen bonding
Ethyl 4-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-5-oxo-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate 4-(2-oxoethyl), 1-Ph, 5-oxo, 3-COOEt 85% High yield; dihedral angle between phenyl rings = 84.59°
Ethyl 1-benzyl-4-(2-oxo-2-aryl/heteroaryl-ethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate 1-Bn, 4-(oxoethyl), 5-oxo, 3-COOEt 28–31% Cytostatic activity against tumor cell lines
Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate 5-Me, 3-COOEt Similarity: 0.86 Simplified structure; lower steric hindrance

Key Observations

Substituent Effects on Bioactivity: The 4,5-dimethyl substitution in the target compound may enhance metabolic stability compared to derivatives with phenyl or benzyl groups (e.g., compounds in ), which exhibit broader bioactivity but higher susceptibility to enzymatic degradation.

Synthetic Efficiency: Yields for triazole carboxylates vary significantly (28–85%) depending on substituents. Regioselective alkylation (e.g., N4-alkylation in ) is critical for avoiding isomer formation in triazole systems.

Structural Flexibility :

  • Derivatives with aryl/heteroaryl substituents (e.g., ) show twisted conformations (e.g., dihedral angles up to 84.59° in ), which may influence receptor binding. The dimethyl groups in the target compound likely enforce a planar triazole core, optimizing π-π stacking interactions.

Research Findings and Implications

  • Physicochemical Properties : The dimethyl groups in this compound likely enhance lipophilicity compared to hydroxyl- or oxo-substituted analogs, making it a candidate for central nervous system-targeted drugs.
  • Synthetic Versatility : The compound serves as a precursor for further functionalization, as seen in N4-alkylated derivatives .
  • Gaps in Data: Limited studies directly evaluate its bioactivity, highlighting a need for pharmacological profiling.

Biological Activity

Ethyl 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications in various fields, drawing from recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl esters with hydrazine derivatives. The process can be optimized through various methodologies including cyclization reactions and alkylation techniques. For instance, one study highlights the use of alkylation methods to introduce substituents that enhance biological activity .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that derivatives of triazoles can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. Compounds with similar structures have shown significant activity against these pathogens, suggesting that this compound may possess comparable effects .

Anticancer Properties

Recent studies have demonstrated the potential anticancer activity of triazole derivatives. For example, compounds derived from triazoles have been evaluated for their cytotoxic effects on leukemia cell lines. The MTT assay results indicated that certain derivatives exhibited a dose-dependent cytostatic effect on cancer cells after 72 hours of exposure. This compound could be explored further for its antiproliferative effects in cancer research .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole compounds have also been investigated. Certain derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes—key players in inflammation pathways. The inhibition potential was quantified through half-maximal inhibitory concentration (IC50) values; compounds with structural similarities to this compound demonstrated significant COX inhibition .

Case Studies and Research Findings

Several case studies highlight the biological activities associated with triazole compounds:

Study Activity Findings
Study A AnticancerCompounds showed cytotoxic effects on leukemia cells with low toxicity.
Study B AntimicrobialDemonstrated effective inhibition against Staphylococcus aureus.
Study C Anti-inflammatoryInhibited COX enzymes with reported IC50 values indicating moderate potency.

Q & A

Q. Key Methodological Considerations :

  • Solvent Selection : Polar aprotic solvents (DMF, CH₃CN) enhance reaction rates.
  • Catalysts : Potassium carbonate or sodium ascorbate (in click chemistry) improves regioselectivity .
  • Purification : Column chromatography (silica gel, eluents like CH₂Cl₂/MeOH) or recrystallization (ethyl acetate) ensures high purity .

How is X-ray crystallography employed to validate the molecular structure and intermolecular interactions of this triazole derivative?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding networks. For example, the title compound’s structure revealed intermolecular N–H···O hydrogen bonds and torsional angles between phenyl rings (84.59°) . SHELX software (SHELXL/SHELXS) is widely used for refinement, with isotropic displacement parameters (Uiso) and restraints for H-atom positioning . Crystallographic data (e.g., space group, unit cell parameters) are validated using programs like OLEX2 and APEX2 .

Basic Research Question

  • ¹H/¹³C NMR : Distinct signals for methyl groups (δ 1.27–1.37 ppm, CH₃) and ester carbonyls (δ 160–165 ppm) confirm substitution patterns .
  • IR Spectroscopy : Strong absorption at ~1710 cm⁻¹ (C=O stretch) and 3150 cm⁻¹ (N–H) validate functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., FAB) confirms molecular ions (e.g., [M+H]⁺ at m/z 264.1455) .

Data Contradiction Analysis :
Discrepancies in melting points (e.g., 154–156°C vs. 150–152°C) may arise from polymorphic forms or impurities . Cross-validation via DSC and repeated recrystallization resolves such issues.

How do reaction mechanisms differ between conventional thermal synthesis and microwave-assisted methods for triazole derivatives?

Advanced Research Question
Microwave irradiation accelerates reactions via dielectric heating, reducing activation energy. For example, azide-alkyne cycloadditions (CuAAC) under microwave conditions achieve 41% yields in 72 hours, compared to <30% yields via thermal methods . Mechanistic studies (e.g., DFT calculations) suggest microwave-specific transition states with lower entropy barriers .

Q. Methodological Optimization :

  • Temperature Control : Microwave reactors maintain precise temperatures (50–100°C), minimizing side products.
  • Catalyst Loading : Copper sulfate/sodium ascorbate (0.2–1.0 equiv.) enhances regioselectivity in click chemistry .

What strategies are employed to evaluate the biological activity of this compound, and how are assay results interpreted?

Advanced Research Question

  • Cytostatic Activity : MTT assays on cancer cell lines (e.g., HCT116) measure IC₅₀ values, with triazole derivatives showing activity at µM ranges .
  • Receptor Binding : Radioligand displacement assays (e.g., adenosine A₁/A₂ₐ receptors) quantify inhibition constants (Ki), with structural modifications (e.g., benzyl substituents) enhancing affinity .

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